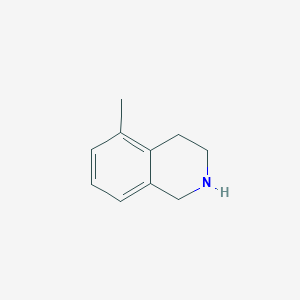

5-Methyl-1,2,3,4-tetrahydroisoquinoline

描述

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-MeTHIQ) is a structural analog of the tetrahydroisoquinoline (THIQ) scaffold, characterized by a methyl substitution at the 5-position of the aromatic ring. THIQs are bicyclic amines with a partially saturated isoquinoline backbone, which have garnered significant interest due to their diverse neuroactive properties.

THIQs are endogenous in mammals and can exhibit neuroprotective or neurotoxic effects depending on their substitution patterns and metabolic pathways. For instance, 1MeTIQ is well-documented as a neuroprotective agent, while 1-benzyl-THIQ (1BnTIQ) is neurotoxic . The position and nature of substituents critically influence their interactions with enzymes, receptors, and metabolic stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . For instance, phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Pictet-Spengler reaction for large-scale synthesis, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions

5-Methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can further saturate the compound, potentially forming more stable derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinolines .

科学研究应用

Medicinal Chemistry

MTHIQ is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structural framework is pivotal for developing compounds with therapeutic properties. Notable applications include:

- Neuroprotective Agents : MTHIQ and its derivatives have been studied for their potential to protect neurons from oxidative stress and neurodegeneration. Research has shown that MTHIQ can enhance cell viability in neuroblastoma cells subjected to oxidative damage.

- Monoamine Oxidase Inhibition : MTHIQ exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This property suggests its potential use in treating mood disorders such as depression .

- Therapeutic Development : The compound is investigated for its effects on neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels positions it as a candidate for drug development targeting these conditions .

Neuroscience Research

In neuroscience, MTHIQ is utilized to explore mechanisms underlying neuroprotection and neurodegeneration:

- Cell Viability Studies : In vitro studies have demonstrated that MTHIQ can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced death, indicating its potential role in neuroprotection.

- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems suggests it could influence cognitive functions and mood regulation, making it a focus for further research into psychiatric disorders .

Organic Synthesis

MTHIQ serves as a valuable building block in organic chemistry:

- Synthesis of Complex Molecules : It is employed in the synthesis of various organic compounds through methods such as the Pictet-Spengler reaction. This versatility allows chemists to create novel materials with unique properties.

- Industrial Applications : The compound's synthetic routes are optimized for large-scale production, enhancing its applicability in pharmaceutical manufacturing and chemical production .

Biochemical Studies

MTHIQ plays a significant role in biochemical research:

- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, influencing metabolic pathways crucial for drug discovery. For instance, its inhibition of MAO highlights its relevance in studying metabolic disorders .

- Cellular Effects : Research indicates that MTHIQ can modulate cell signaling pathways and gene expression, impacting cellular metabolism and function. This characteristic is essential for understanding its broader biological implications .

Case Studies and Experimental Data

Several studies have explored the biological activity of MTHIQ:

| Study Focus | Findings |

|---|---|

| Neuroprotection | MTHIQ protected SH-SY5Y cells from oxidative damage (cell viability increased) . |

| Monoamine Oxidase Inhibition | Exhibited IC50 values indicating potent inhibition of MAO-A and MAO-B . |

| Pharmacokinetics | Favorable absorption and distribution profiles in animal models . |

These findings underline the compound's potential as a therapeutic agent across various medical fields.

作用机制

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like dopamine, which may contribute to its neuroprotective effects . Additionally, the compound’s ability to scavenge free radicals and antagonize the glutamatergic system may play a role in its pharmacological activity .

相似化合物的比较

Structural and Substitution Patterns

The biological activity of THIQ derivatives is highly dependent on the position of substituents. Key analogs include:

| Compound | Substituent Position | Key Structural Features |

|---|---|---|

| 1MeTIQ | 1-Methyl | Methyl at the nitrogen-bearing ring position |

| 6-MeTHIQ | 6-Methyl | Methyl on the aromatic ring |

| 2-Me-5-OH-THIQ | 2-Methyl, 5-Hydroxy | Dual substitution (methyl and hydroxyl) |

| 1BnTIQ | 1-Benzyl | Bulky benzyl group at N-position |

| Salsolinol | 6,7-Dihydroxy | Catechol-like structure |

Structural Implications :

- 1MeTIQ : The methyl group at the 1-position enhances metabolic stability and MAO inhibition, contributing to neuroprotection .

- 6-MeTHIQ : Methyl at the 6-position (aromatic ring) may alter receptor affinity but lacks direct neuroprotective data in the evidence .

- 2-Me-5-OH-THIQ : Exhibits analgesic activity (1/8th potency of morphine), demonstrating the impact of hydroxyl and methyl groups on opioid-like effects .

Pharmacological and Neuroactive Properties

Neuroprotection vs. Neurotoxicity

- 1MeTIQ : Acts as a reversible MAO inhibitor, reduces oxidative stress, and shifts dopamine catabolism toward COMT-dependent pathways, preventing neurodegeneration in Parkinson’s models .

- 1BnTIQ : Inhibits tyrosine hydroxylase (TH), depletes dopamine, and induces Parkinsonism-like symptoms .

- Salsolinol (6,7-dihydroxy-THIQ): Neurotoxic via N-methylation and oxidation to isoquinolinium ions, mimicking MPTP-induced dopaminergic toxicity .

- Higenamine (6,7-dihydroxy-4-hydroxybenzyl-THIQ): Neuroprotective by enhancing glutathione and nitric oxide levels .

Key Findings :

- 1MeTIQ vs. TIQ : 1MeTIQ shows higher brain penetration and slower metabolism compared to unsubstituted TIQ, with 90% remaining unchanged in the brain after 4 hours .

- N-Methyl Derivatives: N-methyl-THIQ derivatives (e.g., N-methyl-salsolinol) are cytotoxic, causing ATP depletion and mitochondrial dysfunction .

Metabolic and Pharmacokinetic Profiles

- 1MeTIQ and TIQ: Both are excreted primarily unchanged (72–76%) in rats, with minor hydroxylation (4-OH derivatives) and N-methylation .

- 6,7-Dihydroxy-THIQs: Rapid oxidation to ortho-quinones, contributing to redox cycling and oxidative stress .

Comparative Metabolism Table :

| Compound | Major Metabolites | Brain Penetration | Key Enzymes Involved |

|---|---|---|---|

| 1MeTIQ | 4-OH-1MeTIQ, 2-methyl-TIQ | High (4.5× blood levels) | MAO, COMT |

| TIQ | 4-OH-TIQ, isoquinoline | Moderate | MAO, CYP450 |

| N-Methyl-THIQ | Isoquinolinium ions | High | MAO-A/MAO-B |

Therapeutic Potential and Mechanisms

- Antidepressant Effects : 1MeTIQ and TIQ reduce immobility in forced swim tests, comparable to citalopram, likely via modulating dopamine and serotonin pathways .

- Dopaminergic Antagonism : N-methyl-THIQ blocks apomorphine-induced stereotypy and L-dopa hyperactivity, suggesting short-acting neuroleptic properties .

- Anticancer Activity : THIQ derivatives like trabectedin (FDA-approved) show efficacy in soft tissue sarcomas, though unrelated to methyl-substituted analogs .

生物活性

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-MeTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 5-MeTHIQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered attention for their potential therapeutic applications. 5-MeTHIQ is particularly noted for its interactions with various biological targets, leading to effects such as anticancer, antioxidant, anti-inflammatory, and neuroprotective activities.

The biological activity of 5-MeTHIQ can be attributed to several mechanisms:

- Anticancer Activity : 5-MeTHIQ derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. A study indicated that certain derivatives exhibited IC50 values lower than 0.2 µM against lung and breast cancer cells .

- Antioxidant Properties : Research has shown that 5-MeTHIQ and its derivatives possess antioxidant activity greater than that of Vitamin C. This property is crucial for protecting cells from oxidative stress and may contribute to their anticancer effects .

- Neuroprotective Effects : The compound has been studied for its potential in neurodegenerative disorders. THIQs have been reported to exhibit protective effects on neuronal cells by modulating neurotransmitter systems and reducing neuroinflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-MeTHIQ is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence and position of substituents on the isoquinoline ring significantly influence activity. For example, modifications at the N-aromatic ring can enhance acaricidal activity, with specific halogen substitutions showing increased potency .

- Functional Groups : The introduction of functional groups such as hydroxyl or methoxy groups has been correlated with improved anticancer properties and selectivity towards specific cancer cell lines. Compounds with aryl substituents generally maintain good cytotoxic activity .

Case Studies

Several studies highlight the biological efficacy of 5-MeTHIQ:

- Antitumor Activity : A study evaluated a series of tetrahydroisoquinoline analogs for their cytotoxic effects on colon cancer cell lines (RKO and HCT). Compound 21 exhibited remarkable KRas inhibition at low concentrations, suggesting its potential as a therapeutic agent in KRas-driven cancers .

- Neuroprotective Studies : Research focusing on the neuroprotective effects of THIQs demonstrated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration. This suggests a viable pathway for developing treatments for diseases like Alzheimer's .

- Acaricidal Activity : In vitro studies revealed that certain derivatives of 5-MeTHIQ possess potent acaricidal properties comparable to established drugs like ivermectin, indicating their potential use in agricultural applications .

Table 1: Summary of Biological Activities of 5-MeTHIQ Derivatives

| Activity Type | Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Compound 21 | 0.2 | High KRas inhibition |

| Antioxidant | Compound 7e | <0.155 | Higher than Vitamin C |

| Neuroprotection | Compound 14 | N/A | Reduces neuroinflammation |

| Acaricidal | Compound 1 | 0.2421 | Comparable to ivermectin |

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Activity Change |

|---|---|---|

| N-position | Halogen | Increased potency |

| C-3 | Hydroxyl | Enhanced activity |

| C-4 | Methoxy | Moderate activity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A widely cited method involves a three-step synthesis starting from phenethylamine: (1) acetylation with acetyl chloride, (2) cyclization using polyphosphoric acid (PPA) at elevated temperatures, and (3) reduction with potassium borohydride (KBH₄). This approach achieves moderate yields (~50–60%) with minimal by-products . Alternative routes include Friedel-Crafts alkylation or cyclization of chloroacetyl intermediates catalyzed by AlCl₃ in 1,2-dichlorobenzene at 378 K, yielding 73% after recrystallization . Key variables include temperature control during cyclization and solvent selection to suppress side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) is critical for confirming regiochemistry and substituent positions, particularly for distinguishing cis/trans isomers in fused-ring systems . Mass spectrometry (MS) via electron ionization (EI) reliably fragments the tetrahydroisoquinoline core, aiding in structural validation. High-performance liquid chromatography (HPLC) with chiral columns is recommended for enantiomeric purity assessment, especially for derivatives with stereogenic centers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound’s hydrochloride salt requires precautions against inhalation and skin contact. First-aid measures include immediate rinsing with water for eye exposure and using activated charcoal for ingestion. Storage in anhydrous conditions at 253–298 K prevents hydrolysis. Safety data sheets (SDS) should be updated regularly, as degradation products may pose unforeseen hazards .

Advanced Research Questions

Q. How does alkyl chain length in 1-alkyl-tetrahydroisoquinoline derivatives affect cytotoxicity and antimicrobial activity?

- Methodological Answer : Studies on C₁–C₄ alkyl chains reveal a parabolic relationship between chain length and bioactivity. For example, 1-methyl derivatives exhibit moderate antifungal activity (MIC₉₀ = 32 µg/mL against Candida albicans), while longer chains (C₆–C₁₇) show reduced solubility and increased nonspecific membrane disruption. Rational design should balance lipophilicity (logP < 3) and polar surface area (<60 Ų) to optimize target engagement .

Q. What strategies resolve enantiomers of substituted 5-methyl-1,2,3,4-tetrahydroisoquinolines, and how is stereochemical purity validated?

- Methodological Answer : Chiral resolution via diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid achieves >95% enantiomeric excess (ee). Asymmetric hydrogenation using Rh(I)-DuPHOS catalysts provides enantioselectivity (up to 98% ee) for 2-substituted derivatives. X-ray crystallography and circular dichroism (CD) spectroscopy are gold standards for confirming absolute configuration .

Q. How do electronic and steric effects of substituents at the 7-position modulate pharmacological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂Me) at the 7-position enhance binding to serotonin receptors (5-HT₂A Kᵢ = 12 nM vs. 45 nM for unsubstituted analogs), while bulky groups (e.g., -CF₃) reduce blood-brain barrier permeability. Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to predict substituent effects on target affinity .

Q. What in silico approaches predict the metabolic stability of this compound derivatives?

- Methodological Answer : Machine learning models (e.g., Random Forest classifiers) trained on cytochrome P450 metabolism datasets can identify labile sites. For instance, N-methyl groups are prone to oxidative demethylation (t₁/₂ < 30 min in human liver microsomes), while fluorinated analogs show improved metabolic resistance (t₁/₂ > 120 min) .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer : Flow chemistry systems reduce exothermic risks during cyclization, improving scalability. Solvent screening (e.g., switching from dichlorobenzene to cyclopentyl methyl ether) enhances reaction homogeneity and yield by 15–20%. Catalyst recycling (e.g., immobilized AlCl₃ on silica) reduces costs in multi-step syntheses .

Q. Contradictions and Research Gaps

- Synthetic Efficiency : While PPA-mediated cyclization is cost-effective, it produces variable yields (40–70%) compared to AlCl₃-catalyzed methods , suggesting a need for standardized protocols.

- Biological Data : Limited in vivo studies on 5-methyl derivatives contrast with extensive in vitro data, highlighting a gap in pharmacokinetic profiling .

属性

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGXYVCFHDTRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585677 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123593-99-7 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。